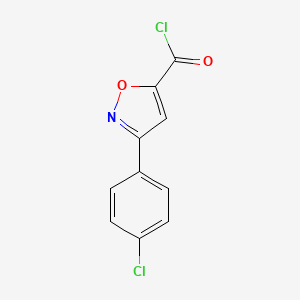
2-Allyl-5-chloro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-5-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of an allyl group at the second position and a chlorine atom at the fifth position on the naphthyridine ring. The molecular formula of this compound is C11H9ClN2, and it has a molecular weight of 204.66 g/mol
Méthodes De Préparation
The synthesis of 2-Allyl-5-chloro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
2-Allyl-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding reduced product.
Applications De Recherche Scientifique
2-Allyl-5-chloro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mécanisme D'action
The mechanism of action of 2-Allyl-5-chloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the allyl and chloro groups can influence its binding affinity and specificity towards these targets . The exact molecular pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
2-Allyl-5-chloro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
2-Methyl-5-chloro-1,8-naphthyridine: Similar in structure but with a methyl group instead of an allyl group.
2-Allyl-5-bromo-1,8-naphthyridine: Similar in structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
5-chloro-2-prop-2-enyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H9ClN2/c1-2-3-8-4-5-9-10(12)6-7-13-11(9)14-8/h2,4-7H,1,3H2 |
Clé InChI |
WZYYUEUHERGRHE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=NC2=NC=CC(=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)

![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)


![4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)




![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)

